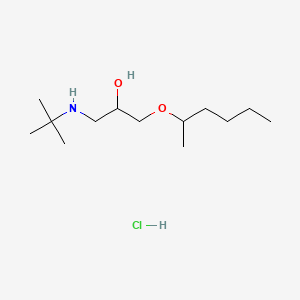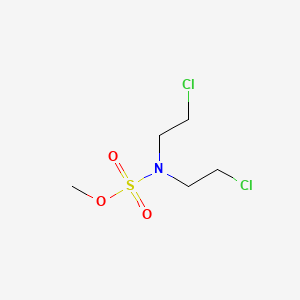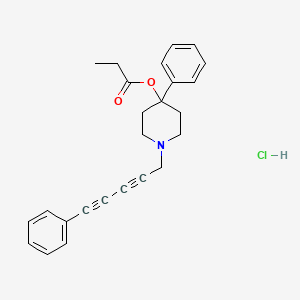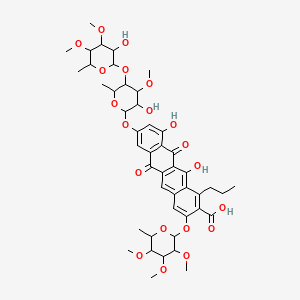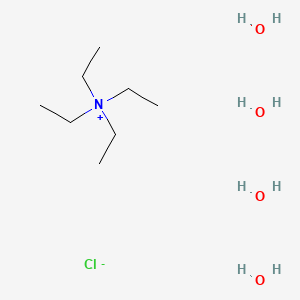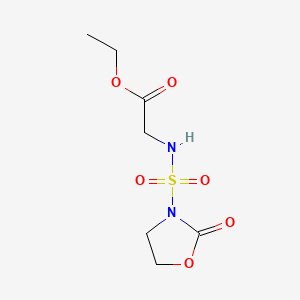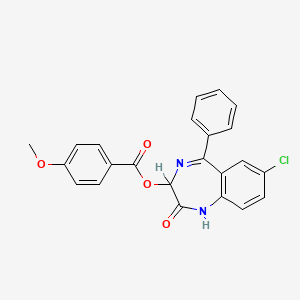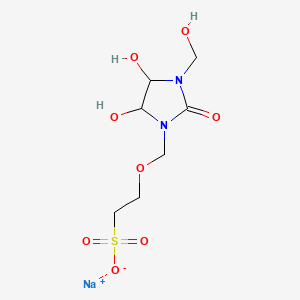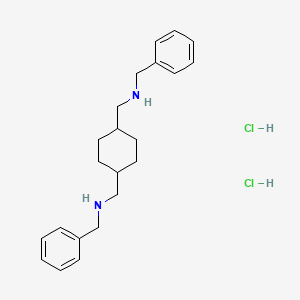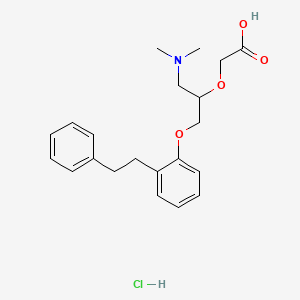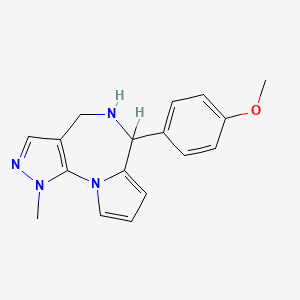
Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(2-furyl)-1-(p-tolyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-p-Tolyl-3-(beta-dimethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid is a chemical compound known for its unique structure and properties It is a derivative of pyrazoline, a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms
Métodos De Preparación
The synthesis of 1-p-Tolyl-3-(beta-dimethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid typically involves a multi-step process. The general synthetic route includes the following steps:
Formation of the pyrazoline ring: This is achieved by the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound. The reaction conditions often involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Introduction of the furan ring: The furan ring is introduced through a cyclization reaction, which can be catalyzed by acids or bases, depending on the specific reagents used.
Substitution reactions: The introduction of the p-tolyl and beta-dimethylamino-aethyl groups is typically achieved through substitution reactions. These reactions may require the use of catalysts or specific reaction conditions to ensure the desired substitution pattern.
Hydrochloride formation: The final step involves the conversion of the compound to its hydrochloride salt, which is achieved by reacting the free base with hydrochloric acid.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-p-Tolyl-3-(beta-dimethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-p-Tolyl-3-(beta-dimethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mecanismo De Acción
The mechanism of action of 1-p-Tolyl-3-(beta-dimethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-p-Tolyl-3-(beta-dimethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid can be compared with other similar compounds, such as:
1-Phenyl-3-(beta-dimethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid: This compound has a phenyl group instead of a p-tolyl group, which may result in different chemical and biological properties.
1-p-Tolyl-3-(beta-dimethylamino-aethyl)-5-thienyl-pyrazolin-hydrochlorid: This compound has a thienyl group instead of a furan ring, which may affect its reactivity and applications.
Propiedades
Número CAS |
102149-31-5 |
|---|---|
Fórmula molecular |
C18H24ClN3O |
Peso molecular |
333.9 g/mol |
Nombre IUPAC |
2-[3-(furan-2-yl)-2-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C18H23N3O.ClH/c1-14-6-8-16(9-7-14)21-17(18-5-4-12-22-18)13-15(19-21)10-11-20(2)3;/h4-9,12,17H,10-11,13H2,1-3H3;1H |
Clave InChI |
BJDSAWWRSZFRJO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(CC(=N2)CCN(C)C)C3=CC=CO3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


